molecular formula C20H14BrN3OS B4584351 6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4584351
M. Wt: 424.3 g/mol
InChI Key: QASFACJKAKMJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a pyridine ring at the 2nd position, and a thiophene ring attached to the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Coupling Reaction: Formation of the pyridine and thiophene rings through coupling reactions.

    Amidation: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxide or sulfone derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-2-(PYRIDIN-3-YL)-QUINOLINE-4-CARBOXAMIDE: Similar structure but with a pyridine ring at the 3rd position.

    6-BROMO-2-(PYRIDIN-4-YL)-QUINOLINE-4-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The uniqueness of 6-BROMO-2-(PYRIDIN-4-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of the bromine atom, pyridine ring, and thiophene ring

Properties

IUPAC Name

6-bromo-2-pyridin-4-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c21-14-3-4-18-16(10-14)17(20(25)23-12-15-2-1-9-26-15)11-19(24-18)13-5-7-22-8-6-13/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASFACJKAKMJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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